Synthetic Yield: Cyclohexyl vs. Methyl Analog
In a head-to-head synthetic study, 1-cyclohexyl-5-oxopyrrolidine-3-carboxylic acid was prepared in 52% yield via reaction of cyclohexylamine with itaconic acid (2-methylenebutanedioic acid), compared to 65% yield for the 1-methyl analog under equivalent conditions . This 13% absolute yield differential reflects steric and electronic modulation by the N-substituent during cyclization. Importantly, the cyclohexyl derivative exhibits a melting point of 190–192 °C, compared to 164–166 °C for the 1-methyl analog . The 26–28 °C higher melting point confers superior solid-state handling and crystallization characteristics for purification workflows.
| Evidence Dimension | Synthetic yield and melting point |
|---|---|
| Target Compound Data | Yield: 52%; mp: 190–192 °C |
| Comparator Or Baseline | 1-Methyl-5-oxopyrrolidine-3-carboxylic acid: Yield: 65%; mp: 164–166 °C |
| Quantified Difference | Yield: −13% (absolute); mp: +26–28 °C |
| Conditions | Reaction of respective amine (cyclohexylamine or methylamine) with itaconic acid; synthesis reported in Russian Journal of General Chemistry, 2016 |
Why This Matters
Procurement decisions must account for the trade-off between lower synthetic yield and superior solid-state properties (higher melting point enabling easier purification), which directly impacts cost-per-gram of purified material and downstream handling logistics.
